molecular formula C18H16F2N2O2 B2818258 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide CAS No. 898438-85-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide

Cat. No.: B2818258
CAS No.: 898438-85-2
M. Wt: 330.335
InChI Key: NNZJYVQTPJXVNL-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide (CAS 898438-85-2) is a synthetic compound with a molecular formula of C18H16F2N2O2 and a molecular weight of 330.33 g/mol . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and frequent appearance in compounds with pharmacological significance . The structure is specifically substituted at the nitrogen atom with an acetyl group and at the 7-position with a 2,6-difluorobenzamide moiety. The tetrahydroquinoline core is a common structural element in compounds investigated for modulating various biological targets. For instance, structurally similar tetrahydroquinoline derivatives have been identified as potent inhibitors of RORγ activity, a therapeutic target for the treatment of immune and inflammatory diseases such as psoriasis and rheumatoid arthritis . This suggests potential research applications for this compound in immunology and oncology. Furthermore, the 2,6-difluorobenzamide component is a known pharmacophore that can influence the molecule's binding affinity and selectivity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a starting point for structure-activity relationship (SAR) studies in drug discovery projects aimed at developing novel therapeutic agents. This product is intended for research and development purposes only. It is not approved for human or veterinary use.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJYVQTPJXVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Difluorobenzamide: The final step involves coupling the acetylated quinoline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The target compound shares the 2,6-difluorobenzamide core with several commercial pesticides but diverges in the amine-linked substituent. Key comparisons include:

Compound Name Substituent Features Biological Activity Key Structural Differences
Target Compound 1-acetyl-THQ group Unknown (inferred pesticidal) Cyclic amine with acetyl group
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) 4-chlorophenyl Insect growth regulator Linear chlorophenyl substituent
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 3,5-dichloro-2,4-difluorophenyl Pesticide (chitin inhibitor) Polychlorinated/difluorinated aromatic ring
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Tetrafluoroethoxy group Termiticide Ether-linked tetrafluoroethoxy moiety
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide Dichloro-tetrafluoroethoxy Insecticidal/fungicidal potential Hydrogen-bonded crystal structure

Physicochemical and Crystallographic Properties

  • Electron-Withdrawing Substituents : Fluorine and chlorine atoms in analogous compounds enhance stability and binding to biological targets by increasing electronegativity and π-π stacking efficiency .
  • Hydrogen Bonding : In N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, a feature critical for formulation stability . The target compound’s acetyl group may alter hydrogen-bonding capacity, affecting solubility and crystallization.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H15F2N3O\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{O}

Key Properties:

  • Molecular Weight: Approximately 315.31 g/mol
  • CAS Number: 82978-00-5
  • Functional Groups: Amide group (-C(=O)N-) and tetrahydroquinoline moiety

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of Tetrahydroquinoline: The Pictet-Spengler reaction is often employed to create the tetrahydroquinoline ring.
  • Acetylation: The intermediate is acetylated using acetic anhydride.
  • Fluorination: Introduction of fluorine atoms can be achieved through electrophilic aromatic substitution or direct fluorination techniques.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It may interact with various receptors affecting signal transduction pathways.
  • Antioxidant Activity: Some studies suggest that it exhibits antioxidant properties which can protect cells from oxidative stress.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Anticancer Activity Research indicated that the compound showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction.
Antimicrobial Properties The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects In vitro studies suggested potential neuroprotective effects against neurotoxicity induced by oxidative stress.

Case Study: Anticancer Activity

In a notable study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology:

  • The synthesis typically involves N-acylation of a tetrahydroquinoline precursor. For example, reacting 1-acetyl-1,2,3,4-tetrahydroquinoline with 2,6-difluorobenzoyl chloride in dry dichloromethane under controlled temperatures (275–288 K) with triethylamine as a base .
  • Optimize yields by:
  • Using anhydrous solvents to prevent hydrolysis.
  • Gradual addition of acyl halides to avoid exothermic side reactions.
  • Monitoring reaction progress via TLC or HPLC.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology:

  • X-ray crystallography is the gold standard. For example, orthogonal crystal systems (space group Pbca) with lattice parameters (e.g., a = 9.426 Å, b = 15.568 Å) can be determined using Bruker SMART APEX CCD diffractometers .
  • Refinement with SHELXL (via SHELX suite) ensures accurate bond length/angle calculations (e.g., N–H⋯O hydrogen bonds with distances ~2.0 Å) .

Q. What purification techniques are effective for isolating this compound?

  • Methodology:

  • Recrystallization from dichloromethane or ethyl acetate yields high-purity crystals .
  • Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) removes unreacted precursors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding affinity?

  • Methodology:

  • Use pharmacophore modeling and molecular docking (e.g., AutoDock Vina) to screen against targets like VEGFR2. For example, hydrogen bonds with residues like Cys917 (distance: 2.0 Å) and hydrophobic interactions with Glu883 stabilize binding .
  • Validate predictions with in vitro assays (e.g., kinase inhibition assays) .

Q. How do structural variations (e.g., fluorine positioning) influence bioactivity?

  • Methodology:

  • Conduct structure-activity relationship (SAR) studies :
  • Synthesize derivatives with substituents at the benzamide or tetrahydroquinoline moieties.
  • Test antibacterial activity via MIC assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) .
  • Fluorine’s electronegativity enhances membrane permeability and target affinity .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology:

  • Compare torsion angles (e.g., 78.6° dihedral angle between aromatic rings) and hydrogen-bonding networks across studies .
  • Use SHELXL refinement to account for disorder (e.g., CHF₂ group with 0.67:0.33 occupancy) .

Q. What strategies mitigate toxicity while maintaining efficacy?

  • Methodology:

  • Perform Ames tests for mutagenicity and hepatotoxicity screens (e.g., HepG2 cell viability assays) .
  • Modify metabolically labile groups (e.g., replacing nitro groups with bioisosteres) .

Q. How do reaction conditions impact the synthesis of derivatives with improved pharmacokinetics?

  • Methodology:

  • Optimize solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling).
  • Use microwave-assisted synthesis to reduce reaction times and byproducts .

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